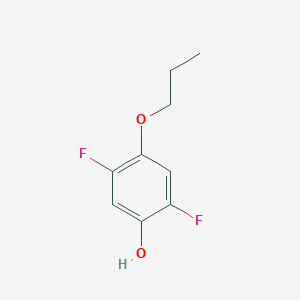

2,5-Difluoro-4-propoxyphenol

Description

Significance of Fluorinated Phenols in Organic Synthesis and Material Science

Fluorinated phenols are crucial building blocks in medicinal chemistry, agrochemistry, and material science. The incorporation of fluorine atoms into a phenol (B47542) ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability. acs.org This makes fluorinated phenols valuable precursors for the synthesis of pharmaceuticals and other biologically active compounds. arkat-usa.orgfrontiersin.org

In material science, fluorinated compounds are integral to the development of liquid crystals, polymers, and other advanced materials. tandfonline.comnih.govjst.go.jpresearchgate.net The presence of fluorine can enhance thermal stability, and tune the dielectric anisotropy and other physical properties of these materials. beilstein-journals.org

Contextualization of Propoxy-Substituted Aromatic Systems

The propoxy group (a propyl group attached to an oxygen atom) is an ether functional group. Aromatic ethers are prevalent in natural products, pharmaceuticals, and agrochemicals. nih.gov The propoxy group, in particular, can influence a molecule's solubility, lipophilicity, and steric profile.

In the context of aromatic systems, the ether oxygen can donate electron density to the aromatic ring through resonance, which can affect the ring's reactivity in chemical transformations. libretexts.org The synthesis of aromatic ethers can be achieved through several methods, including the Williamson ether synthesis and Ullmann condensation. numberanalytics.com

Research Landscape of 2,5-Difluoro-4-propoxyphenol and its Structural Analogues

While dedicated studies on this compound are limited, research on its structural analogs provides insight into its potential properties and applications. For instance, various difluorophenol derivatives are used in the synthesis of liquid crystals and other functional materials. googleapis.com The combination of fluorine atoms and an alkoxy group on a phenol ring is a common feature in molecules designed for specific electronic and physical properties.

The synthesis of such compounds often involves multi-step processes, starting from commercially available fluorinated precursors. For example, a common precursor for similar structures is 2,5-difluorophenol (B1295083). nih.gov

Overview of Research Methodologies Applied to Aromatic Ethers and Fluorinated Phenols

The study of aromatic ethers and fluorinated phenols employs a wide range of modern chemical techniques.

Synthesis:

Williamson Ether Synthesis: A common method for forming the ether linkage by reacting a phenoxide with an alkyl halide. numberanalytics.com

Ullmann Condensation: A copper-catalyzed reaction often used for the synthesis of diaryl ethers. numberanalytics.com

Nucleophilic Aromatic Substitution: Can be employed when the aromatic ring is sufficiently activated by electron-withdrawing groups. numberanalytics.com

Palladium-catalyzed Cross-Coupling Reactions: Modern methods that offer high efficiency and functional group tolerance for the formation of C-O bonds. nih.govrsc.org

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise structure of the molecule, including the positions of the substituents on the aromatic ring. Dynamic NMR studies can also provide information on conformational changes. researchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. nih.gov

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule. nih.gov

Computational Chemistry:

Density Functional Theory (DFT): Used to calculate the electronic structure, and predict the reactivity and physical properties of molecules. researchgate.net

Data Tables

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-Difluorophenol | 2713-34-0 | C₆H₄F₂O | 130.09 |

| 4-Propoxyphenol | 18979-50-5 | C₉H₁₂O₂ | 152.19 |

| 2,4-Difluoro-3-propoxyphenol | 1881288-81-8 | C₉H₁₀F₂O₂ | 188.17 |

| 2,4-Difluoro-5-propoxyphenol | 1881295-35-7 | C₉H₁₀F₂O₂ | 188.17 |

| 2,5-Difluoro-4-methoxyphenol | 1024068-86-7 | C₇H₆F₂O₂ | 160.12 |

Table 2: Common Synthetic Reactions for Aromatic Ethers

| Reaction Name | Description | Key Reagents |

| Williamson Ether Synthesis | Reaction of a phenoxide with an alkyl halide. numberanalytics.com | Base (e.g., NaH, K₂CO₃), Alkyl halide (e.g., propyl iodide) |

| Ullmann Condensation | Copper-catalyzed coupling of a phenol with an aryl halide. numberanalytics.com | Copper catalyst, Base |

| Palladium-Catalyzed C-O Coupling | Cross-coupling of a phenol with an aryl or alkyl halide/triflate. nih.govrsc.org | Palladium catalyst, Ligand, Base |

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-propoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-3-13-9-5-6(10)8(12)4-7(9)11/h4-5,12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNRESLBEBAZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)F)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluoro 4 Propoxyphenol and Its Precursors

Strategies for Regioselective Fluorination of Phenolic Substrates

The introduction of fluorine atoms at specific positions on a phenolic ring is a critical step in the synthesis of compounds like 2,5-Difluoro-4-propoxyphenol. Regioselectivity is paramount to ensure the correct isomer is formed.

One of the primary challenges in the fluorination of phenols is controlling the position of the incoming fluorine atom. Direct fluorination of phenol (B47542) itself is often unselective and can lead to a mixture of ortho, meta, and para isomers, as well as polyfluorinated products. Therefore, synthetic strategies often rely on the fluorination of pre-functionalized aromatic precursors where directing groups guide the regioselectivity.

For the synthesis of a 2,5-difluoro-substituted phenol, a common precursor would be a hydroquinone (B1673460) derivative. The hydroxyl groups of hydroquinone are ortho-, para-directing. However, direct fluorination of hydroquinone can still present challenges in achieving the desired 2,5-disubstitution pattern.

Electrophilic fluorinating agents are commonly employed for this purpose. Reagents such as Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used due to their relative safety and efficacy. The choice of fluorinating agent and reaction conditions can significantly influence the regiochemical outcome.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name (Acronym) | Chemical Name | Key Features |

| Selectfluor® (F-TEDA-BF4) | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly reactive, crystalline solid, relatively safe to handle. |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobenzenesulfonimide | Crystalline solid, effective for fluorination of electron-rich aromatics. |

In a hypothetical synthesis of a 2,5-difluorinated phenol precursor, one might start with a protected hydroquinone to control the reactivity of the hydroxyl groups. Stepwise fluorination could then be attempted, although achieving high selectivity for the 2,5-positions can be challenging.

Ethereal Linkage Formation via O-Alkylation and Williamson Ether Synthesis Approaches

The formation of the propoxy group on the phenolic ring is typically achieved through O-alkylation. The Williamson ether synthesis is a classic and widely used method for this transformation. wikipedia.org This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a plausible precursor would be 2,5-difluorohydroquinone. The Williamson ether synthesis would then involve the following steps:

Deprotonation: 2,5-Difluorohydroquinone is treated with a suitable base to selectively deprotonate one of the hydroxyl groups, forming a phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The choice of base and solvent can influence the selectivity of mono- versus di-alkylation.

Nucleophilic Substitution: The resulting phenoxide ion then reacts with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in an SN2 reaction to form the ether linkage. organicchemistrytutor.com

The regioselectivity of the O-alkylation is a key consideration. In 2,5-difluorohydroquinone, the two hydroxyl groups are chemically equivalent, so mono-alkylation will statistically lead to the desired precursor for this compound. Controlling the stoichiometry of the alkylating agent is crucial to minimize the formation of the di-alkylation byproduct.

Table 2: Reagents for Williamson Ether Synthesis of this compound Precursor

| Phenolic Substrate | Alkylating Agent | Base | Typical Solvent |

| 2,5-Difluorohydroquinone | 1-Bromopropane | K2CO3 | Acetone, DMF |

| 2,5-Difluorohydroquinone | 1-Iodopropane | NaH | THF, DMF |

Challenges in this step can include C-alkylation as a side reaction, although it is generally less favored with phenoxides compared to aliphatic alkoxides. The SN2 nature of the reaction means that primary alkyl halides are the most effective. masterorganicchemistry.com

Multi-step Total Synthesis Routes to this compound

A complete synthetic route to this compound would logically combine the strategies of fluorination and O-alkylation. A plausible multi-step synthesis could start from a readily available starting material like 1,4-difluorobenzene (B165170).

A hypothetical synthetic pathway is outlined below:

Nitration of 1,4-Difluorobenzene: Electrophilic nitration of 1,4-difluorobenzene would likely yield a mixture of isomers. The fluorine atoms are ortho-, para-directing, but also deactivating. Careful optimization of reaction conditions would be necessary to favor the formation of 1,4-difluoro-2-nitrobenzene.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation. This would yield 2,5-difluoroaniline (B146615).

Diazotization and Hydrolysis: The amino group of 2,5-difluoroaniline can be converted to a diazonium salt using sodium nitrite (B80452) (NaNO2) and a strong acid. Subsequent hydrolysis of the diazonium salt would introduce a hydroxyl group, yielding 2,5-difluorophenol (B1295083).

Hydroxylation to form 2,5-Difluorohydroquinone: The conversion of 2,5-difluorophenol to 2,5-difluorohydroquinone would be a key step. This could potentially be achieved through an oxidation-reduction sequence or a direct hydroxylation method, although this can be a challenging transformation.

Selective O-Propylation: As described in section 2.2, the final step would be the selective mono-O-propylation of 2,5-difluorohydroquinone using the Williamson ether synthesis to afford this compound.

Alternative routes could also be envisioned, potentially starting from hydroquinone and introducing the fluorine atoms at a later stage. However, controlling the regioselectivity of fluorination on a more complex, substituted phenol could be more difficult.

Catalytic Methods in the Synthesis of Fluorinated Aromatic Ethers

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing this compound, catalysis can play a role in both the fluorination and etherification steps.

Catalytic Fluorination: While electrophilic fluorination with stoichiometric reagents is common, research into catalytic enantioselective fluorination is an active area. nottingham.ac.uk For the synthesis of an achiral molecule like this compound, the focus would be on catalytic regioselective fluorination. Transition metal-catalyzed C-H activation and subsequent fluorination is a promising but challenging approach.

Catalytic O-Alkylation: The Williamson ether synthesis, while robust, often requires stoichiometric amounts of strong base and can generate significant salt waste. Catalytic O-alkylation methods offer a more atom-economical alternative. For instance, transition metal catalysts, such as those based on copper or palladium, can facilitate the coupling of phenols with alcohols or other alkylating agents under milder conditions. Phase-transfer catalysis can also be employed to enhance the rate and efficiency of the Williamson ether synthesis, allowing for the use of weaker bases and milder reaction conditions.

Green Chemistry Principles and Sustainable Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Catalytic methods are often superior in this regard compared to stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as ionic liquids or supercritical fluids. google.com The use of less toxic and more environmentally benign fluorinating agents is also a key goal. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Waste Reduction: Minimizing the formation of byproducts and waste streams. This can be achieved through the use of highly selective reactions and catalytic processes. The generation of salt waste in the traditional Williamson ether synthesis is a notable area for improvement.

Use of Renewable Feedstocks: While not always feasible for complex fine chemicals, exploring synthetic routes that start from bio-based materials is a long-term goal of green chemistry.

For the synthesis of this compound, a "greener" approach might involve a catalytic O-alkylation step using propanol (B110389) directly, avoiding the need to convert it to a propyl halide. Furthermore, exploring enzymatic or biocatalytic methods for fluorination or hydroxylation could offer highly selective and environmentally friendly alternatives to traditional chemical methods. nih.gov

Comparative Analysis of Synthetic Pathways for this compound and its Positional Isomers

The synthesis of different positional isomers of difluoro-propoxyphenol would require distinct synthetic strategies, primarily dictated by the regioselectivity of the fluorination and O-alkylation steps.

Synthesis of 2,6-Difluoro-4-propoxyphenol: A plausible route to this isomer could start with the nitration of 1,3-difluorobenzene. The fluorine atoms would direct nitration to the 2-, 4-, and 6-positions. Separation of the desired 2,6-difluoro-nitrobenzene isomer, followed by reduction, diazotization, and hydrolysis would yield 2,6-difluorophenol. Subsequent para-hydroxylation to form 2,6-difluorohydroquinone and then O-propylation would lead to the final product.

Synthesis of 3,5-Difluoro-4-propoxyphenol: The synthesis of this isomer would likely start from 3,5-difluoroaniline (B1215098), which can be prepared from 1,3,5-trifluorobenzene. Diazotization and hydrolysis of 3,5-difluoroaniline would yield 3,5-difluorophenol (B1294556). google.com A subsequent ortho-hydroxylation and then O-propylation would be required. The regioselectivity of the hydroxylation step would be critical and potentially challenging.

Table 3: Comparison of Synthetic Strategies for Difluoro-propoxyphenol Isomers

| Isomer | Plausible Starting Material | Key Regioselective Step(s) | Potential Challenges |

| This compound | 1,4-Difluorobenzene | Nitration of 1,4-difluorobenzene, Hydroxylation of 2,5-difluorophenol | Isomer separation after nitration, Regiocontrolled hydroxylation. |

| 2,6-Difluoro-4-propoxyphenol | 1,3-Difluorobenzene | Nitration of 1,3-difluorobenzene, Hydroxylation of 2,6-difluorophenol | Isomer separation after nitration, Regiocontrolled hydroxylation. |

| 3,5-Difluoro-4-propoxyphenol | 1,3,5-Trifluorobenzene | Synthesis of 3,5-difluoroaniline, Ortho-hydroxylation of 3,5-difluorophenol | Availability of starting material, Highly selective ortho-hydroxylation. |

Chemical Reactivity and Transformation of 2,5 Difluoro 4 Propoxyphenol

Electrophilic Aromatic Substitution Reactions on the Difluorophenol Core

The aromatic ring of 2,5-Difluoro-4-propoxyphenol is activated towards electrophilic aromatic substitution (SEAr) by the strong electron-donating effects of the phenolic hydroxyl and propoxy groups. These groups direct incoming electrophiles primarily to the positions ortho and para relative to themselves. Conversely, the fluorine atoms, while also ortho, para-directing, are deactivating due to their inductive electron-withdrawing nature.

In the case of this compound, the positions ortho to the hydroxyl group are C6 and C2 (blocked by fluorine), and the para position is C4 (blocked by the propoxy group). The positions ortho to the propoxy group are C3 and C5 (blocked by fluorine), and the para position is C1 (blocked by the hydroxyl group). Consequently, electrophilic attack is anticipated to occur at the vacant and activated C3 and C6 positions. The combined activating influence of the hydroxyl and propoxyphenol groups is expected to overcome the deactivating effect of the fluorine atoms, facilitating reactions such as nitration, halogenation, alkylation, and acylation.

Specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented in publicly available literature. However, based on the general principles of SEAr reactions on substituted phenols and fluoroaromatics, the following outcomes can be predicted for key reaction types.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2,5-Difluoro-3-nitro-4-propoxyphenol and 2,5-Difluoro-6-nitro-4-propoxyphenol |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-2,5-difluoro-4-propoxyphenol and 6-Bromo-2,5-difluoro-4-propoxyphenol |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 3-Alkyl-2,5-difluoro-4-propoxyphenol and 6-Alkyl-2,5-difluoro-4-propoxyphenol |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | 3-Acyl-2,5-difluoro-4-propoxyphenol and 6-Acyl-2,5-difluoro-4-propoxyphenol |

Nucleophilic Aromatic Substitution Reactions Involving Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) on the this compound ring is challenging due to the presence of the electron-donating hydroxyl and propoxy groups. These groups increase the electron density of the aromatic ring, thereby disfavoring attack by nucleophiles. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strong electron-withdrawing groups, which are absent in this molecule.

The fluorine atoms are good leaving groups for SNAr reactions when the ring is sufficiently activated. However, in this case, their displacement by common nucleophiles such as alkoxides, amines, or thiolates would likely require harsh reaction conditions, including high temperatures and the use of strong bases or highly reactive nucleophiles. Under such conditions, side reactions, including decomposition, may become significant.

While specific examples of SNAr on this compound are scarce in the literature, it is plausible that under forcing conditions, a strong nucleophile could displace one of the fluorine atoms. The relative positions of the activating groups and the fluorine atoms would influence the regioselectivity of such a reaction, though predicting the outcome without experimental data is difficult.

Reactions at the Phenolic Hydroxyl Group (e.g., Esterification, Etherification, Acylation)

The phenolic hydroxyl group of this compound is a primary site for various chemical transformations, including esterification, etherification, and acylation. These reactions are characteristic of phenols and are generally facile.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds via nucleophilic acyl substitution, where the phenoxide ion acts as the nucleophile.

Etherification: The formation of an ether from the phenolic hydroxyl group can be achieved through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a strong base, such as sodium hydride, to form the corresponding phenoxide, which then undergoes an SN2 reaction with an alkyl halide.

Acylation: Similar to esterification, acylation of the phenolic oxygen can be accomplished using acylating agents. This can be considered a specific type of esterification.

The table below summarizes these key reactions at the phenolic hydroxyl group.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride (RCOCl), Base (e.g., Pyridine) | Aryl ester |

| Carboxylic anhydride ((RCO)₂O), Base | Aryl ester | |

| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide (R'-X) | Aryl ether |

| Acylation | Acylating agent (e.g., Acetyl chloride) | Aryl acetate |

Transformations of the Propoxy Chain (e.g., Cleavage, Functionalization)

The propoxy group in this compound is an ether linkage, which is generally stable under many reaction conditions. However, it can undergo cleavage under specific, typically harsh, conditions.

Ether Cleavage: The cleavage of the aryl-alkyl ether bond can be achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group. In the case of this compound, this would yield 2,5-difluorohydroquinone and a propyl halide.

Functionalization of the propoxy chain itself, without cleavage of the ether bond, is less common but potentially achievable. For example, free-radical halogenation could introduce a halogen atom onto the propyl chain, likely at the position alpha to the ether oxygen, due to some stabilization of the resulting radical. However, such reactions may lack selectivity and could lead to a mixture of products.

Oxidation and Reduction Chemistry of the Aromatic System

The redox chemistry of this compound is influenced by the electron-rich nature of the phenol ring.

Oxidation: Phenols are susceptible to oxidation, and this compound is expected to be no exception. The oxidation can be initiated by various oxidizing agents, including chemical reagents and electrochemical methods. The initial step in the oxidation of a phenol is often the formation of a phenoxy radical. This radical can then undergo further reactions, such as dimerization or polymerization, leading to complex product mixtures. Under controlled conditions, it is possible that oxidation could lead to the formation of a quinone-type structure. The specific outcome would depend on the oxidant used and the reaction conditions. Electrochemical oxidation of similar phenols has been shown to be sensitive to the electrode material and pH, often leading to the formation of polymeric films on the electrode surface.

Reduction: The aromatic ring of this compound can be reduced under catalytic hydrogenation conditions. This typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often at elevated pressures and temperatures. The reaction would result in the saturation of the benzene (B151609) ring to form the corresponding substituted cyclohexane (B81311) derivative, 2,5-Difluoro-4-propoxycyclohexanol. The stereochemistry of the resulting product would depend on the specific catalyst and reaction conditions employed.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

While this compound itself is not directly a substrate for most standard cross-coupling reactions, its derivatives can be valuable partners in such transformations. To participate in cross-coupling, the molecule would first need to be functionalized to introduce a suitable leaving group or an organometallic moiety.

For example, the phenolic hydroxyl group can be converted into a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position of the original phenol.

Alternatively, electrophilic aromatic substitution reactions (as described in Section 3.1) could be used to introduce a halide (e.g., bromine or iodine) onto the aromatic ring at the C3 or C6 positions. These aryl halides could then serve as electrophilic partners in a variety of cross-coupling reactions, enabling the synthesis of more complex, highly substituted aromatic structures.

The table below outlines potential cross-coupling strategies for derivatives of this compound.

| Derivative Type | Cross-Coupling Reaction | Potential Product |

| Aryl triflate (from the phenolic -OH) | Suzuki Coupling (with an organoboron reagent) | 1-Aryl-2,5-difluoro-4-propoxybenzene |

| Buchwald-Hartwig Amination (with an amine) | N-Aryl-2,5-difluoro-4-propoxyaniline | |

| Aryl halide (e.g., at C3 or C6) | Heck Coupling (with an alkene) | 3-Vinyl-2,5-difluoro-4-propoxyphenol |

| Stille Coupling (with an organotin reagent) | 3-Aryl-2,5-difluoro-4-propoxyphenol |

Spectroscopic and Structural Elucidation Techniques Applied to 2,5 Difluoro 4 Propoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For 2,5-Difluoro-4-propoxyphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The spectrum would be expected to show distinct signals for the aromatic protons, the protons of the propoxy group, and the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) would be critical in assigning these signals to their specific positions within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon signals would indicate their hybridization and chemical environment, allowing for the identification of aromatic, aliphatic, and oxygen-bound carbons.

¹⁹F NMR spectroscopy is particularly important for fluorinated compounds. It would provide direct information about the fluorine atoms in the molecule. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum would confirm the presence and substitution pattern of the fluorine atoms on the aromatic ring. Couplings between the fluorine atoms and adjacent protons (H-F coupling) or carbons (C-F coupling) would further solidify the structural assignment.

A comprehensive analysis of these three NMR techniques would be necessary to confirm the connectivity and substitution pattern of this compound. However, specific, publicly accessible ¹H, ¹³C, and ¹⁹F NMR data for this compound is currently unavailable.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, C-H stretches of the aromatic ring and the propoxy group, C-O stretches for the ether and phenol (B47542) functionalities, and C-F stretches.

Raman spectroscopy , which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds. The Raman spectrum would also be expected to show characteristic peaks for the aromatic ring vibrations and other functional groups.

While the expected vibrational modes can be predicted based on the structure of this compound, experimental IR and Raman spectra with detailed peak assignments are not available in the reviewed literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which would in turn confirm its molecular formula (C₉H₁₀F₂O₂). The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, would offer valuable clues about the connectivity of the atoms within the molecule. Characteristic fragments would be expected from the loss of the propoxy group, or parts of it, and from cleavages of the aromatic ring.

Specific mass spectrometry data, including the exact mass and a detailed analysis of the fragmentation pattern for this compound, has not been found in publicly accessible scientific databases or publications.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions.

To perform X-ray crystallography, a single crystal of this compound or a suitable crystalline derivative would be required. The diffraction pattern of X-rays passing through the crystal would be analyzed to generate an electron density map, from which the positions of the atoms can be determined. This would provide an unambiguous confirmation of the molecular structure in the solid state, including the planarity of the aromatic ring and the conformation of the propoxy group.

There are no published reports on the synthesis of suitable crystals or the X-ray crystallographic analysis of this compound or its derivatives in the scientific literature.

Computational Chemistry and Theoretical Investigations of 2,5 Difluoro 4 Propoxyphenol

Density Functional Theory (DFT) Studies on Electronic Structure, Bond Angles, and Dihedral Angles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. researchgate.net For 2,5-Difluoro-4-propoxyphenol, DFT calculations, typically using a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional structure by optimizing the geometry to a minimum energy state.

The electronic structure is significantly influenced by the substituents on the benzene (B151609) ring. The two fluorine atoms, being highly electronegative, exert a strong inductive electron-withdrawing effect. The propoxy and hydroxyl groups, conversely, act as electron-donating groups through resonance. This interplay governs the charge distribution across the molecule.

DFT calculations provide precise values for the bond angles and dihedral angles that define the molecule's shape. The bond angles within the benzene ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the electronic influence of the attached functional groups. The orientation of the hydroxyl and propoxy groups relative to the ring is described by dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of analogous substituted phenols and are subject to variation based on the specific computational method and basis set used.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Angle | C1-C2-C3 | ~121° |

| C4-C5-F | ~119° | |

| C3-C4-O(propoxy) | ~124° | |

| C6-C1-O(hydroxyl) | ~118° | |

| Dihedral Angle | C2-C1-O-H | ~180° (anti-periplanar) |

| C3-C4-O-C(propyl) | ~90° (gauche) or ~180° (anti) | |

| C4-O-C-C(propyl) | ~180° (anti-periplanar) |

Quantum Chemical Calculations of Molecular Orbitals and Frontier Orbital Analysis

Quantum chemical calculations are essential for understanding the distribution and energy levels of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are collectively known as the frontier molecular orbitals. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and propoxy groups, which have available lone pairs. The LUMO, representing the region most likely to accept an electron, is typically distributed across the π-antibonding system of the benzene ring. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Note: Values are hypothetical and for illustrative purposes, based on typical results from DFT calculations on similar aromatic compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily located on the phenol (B47542) ring and oxygen atoms. |

| LUMO | -1.2 eV | Primarily located on the π-antibonding system of the ring. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

Conformational Analysis of the Propoxy Chain and its Influence on Molecular Geometry

The propoxy chain (-O-CH₂-CH₂-CH₃) introduces conformational flexibility to the this compound molecule. Rotations around the C-O and C-C single bonds of this chain give rise to different spatial arrangements, or conformers, each with a distinct energy level.

Investigations of Aromaticity and Fluorine Effects on the Benzene Ring

The aromaticity of the benzene ring in this compound is modulated by its substituents. Fluorine atoms have a complex dual effect on aromatic systems. While they are strongly electron-withdrawing through the sigma framework (inductive effect), they also donate electron density back to the ring through their lone pairs via the π system (resonance effect).

Prediction of Spectroscopic Properties and Reaction Mechanisms

A significant application of computational chemistry is the prediction of spectroscopic properties. DFT calculations can accurately forecast vibrational spectra (Infrared and Raman), which correspond to the vibrational modes of the molecule. researchgate.net The calculated frequencies can be compared with experimental data to confirm the molecular structure. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed, providing a theoretical framework for interpreting experimental NMR spectra. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate UV-Visible absorption spectra by calculating the electronic transition energies. mdpi.comnih.gov

Furthermore, these theoretical methods are invaluable for investigating potential reaction mechanisms. By mapping the reaction pathway from reactants to products, computational chemists can identify transition states and calculate their corresponding activation energies. This allows for the prediction of reaction kinetics and the most likely pathways for chemical transformations, such as electrophilic aromatic substitution or nucleophilic attack, and helps to understand how the existing fluorine, hydroxyl, and propoxy groups direct the reactivity of the molecule.

Derivatives and Analogues of 2,5 Difluoro 4 Propoxyphenol: Synthesis and Exploration

Synthesis of Positional Isomers (e.g., 2,4-Difluoro-5-propoxyphenol, 2,3-Difluoro-4-propoxyphenol, 3,5-Difluoro-4-propoxyphenol)

The precise placement of fluorine and alkoxy substituents on the phenol (B47542) ring is critical for fine-tuning molecular properties. The synthesis of positional isomers of 2,5-Difluoro-4-propoxyphenol requires distinct multi-step strategies, often starting from commercially available difluorinated precursors.

3,5-Difluoro-4-propoxyphenol: The synthesis of this isomer can be approached starting from 3,5-difluorobromobenzene. A common method involves the conversion of the bromobenzene (B47551) derivative into a 3,5-difluorophenoxide through a one-pot reaction under alkaline conditions, which is then acidified to yield 3,5-difluorophenol (B1294556). google.com An alternative route prepares 3,5-difluorophenylboronic acid from 3,5-difluorobromobenzene, which is subsequently oxidized to the corresponding phenol. google.com To obtain the final target, 3,5-difluorophenol would typically be hydroxylated to form 3,5-difluorohydroquinone, followed by selective O-alkylation with a propyl halide (e.g., 1-bromopropane) under Williamson ether synthesis conditions to introduce the propoxy group at the 4-position.

2,4-Difluoro-5-propoxyphenol & 2,3-Difluoro-4-propoxyphenol: General synthetic strategies for these isomers would likely involve starting materials such as appropriately substituted difluoroanilines or difluoronitrobenzenes. For example, a synthetic pathway could begin with a difluoroaniline, which undergoes diazotization followed by hydrolysis to install the phenolic hydroxyl group. Subsequent steps would involve the introduction of the propoxy group. Alternatively, a difluoronitrobenzene precursor could be used. A hydroxylation reaction, potentially followed by a selective O-alkylation of the resulting hydroquinone (B1673460) derivative, would lead to the desired propoxy-substituted intermediate. The final step would be the reduction of the nitro group to an amine, which could then be converted to the target phenol.

Table 1: Positional Isomers of Difluoro-propoxyphenol This interactive table provides a summary of key positional isomers.

| Compound Name | IUPAC Name | Molecular Formula | Parent Phenol Precursor |

|---|---|---|---|

| This compound | This compound | C₉H₁₀F₂O₂ | 2,5-Difluorophenol (B1295083) sigmaaldrich.com |

| 2,4-Difluoro-5-propoxyphenol | 2,4-Difluoro-5-propoxyphenol | C₉H₁₀F₂O₂ | 2,4-Difluorophenol |

| 2,3-Difluoro-4-propoxyphenol | 2,3-Difluoro-4-propoxyphenol | C₉H₁₀F₂O₂ | 2,3-Difluorophenol |

| 3,5-Difluoro-4-propoxyphenol | 3,5-Difluoro-4-propoxyphenol | C₉H₁₀F₂O₂ | 3,5-Difluorophenol google.com |

Development of Analogues with Modified Alkoxy Chain Lengths and Branching

Modifying the length and branching of the alkoxy chain is a common strategy to modulate the lipophilicity, steric profile, and metabolic stability of phenolic compounds. researchgate.net The synthesis of these analogues typically starts from a common intermediate, 2,5-difluorohydroquinone, which can be prepared from 2,5-difluorophenol. oup.com

The primary method for synthesizing these analogues is the Williamson ether synthesis. This involves the deprotonation of one of the hydroxyl groups of 2,5-difluorohydroquinone with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, followed by nucleophilic substitution with a variety of alkyl halides.

Varying Chain Length: Analogues with methoxy, ethoxy, butoxy, and longer alkyl chains can be synthesized by reacting the 2,5-difluorohydroquinone mono-anion with methyl iodide, ethyl bromide, 1-bromobutane, etc. nih.gov

Introducing Branching: Branched alkoxy groups, such as isopropoxy or sec-butoxy, can be introduced using the corresponding branched alkyl halides (e.g., 2-bromopropane, 2-bromobutane). These modifications can increase metabolic stability by hindering enzymatic cleavage.

Fluorinated Alkoxy Chains: For more significant alterations of electronic properties and stability, partially or fully fluorinated alkyl chains can be installed using fluorinated alkyl halides. nih.govnih.gov

Table 2: Examples of Alkoxy Chain Modifications on the 2,5-Difluorophenol Scaffold This interactive table showcases potential alkoxy chain analogues.

| Alkoxy Group | Reagent Example | Expected Property Change |

|---|---|---|

| Methoxy | Methyl iodide | Decreased lipophilicity vs. propoxy |

| Ethoxy | Ethyl bromide | Slightly decreased lipophilicity vs. propoxy |

| Isopropoxy | 2-Bromopropane | Increased steric bulk; potential for increased metabolic stability |

| Butoxy | 1-Bromobutane | Increased lipophilicity vs. propoxy |

| Difluoromethoxy | (Difluoromethyl)trimethylsilane | Increased polarity, H-bond donor capability researchgate.net |

Introduction of Additional Substituents (e.g., Halogens, Nitro, Amino, Carboxyl) on the Aromatic Ring

Introducing additional functional groups onto the aromatic ring of this compound allows for the exploration of a wider chemical space and the generation of compounds with tailored electronic and biological properties. The synthesis of these derivatives relies on established aromatic substitution reactions, with reactivity being a balance between the activating effects of the hydroxyl and propoxy groups and the deactivating effect of the fluorine atoms.

Halogenation: Additional halogen atoms (Cl, Br, I) can be introduced via electrophilic aromatic substitution. The directing effects of the existing substituents would favor substitution at the C6 position. Standard halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent are typically employed.

Nitration: The introduction of a nitro group is a key step for accessing other functionalities, such as amino groups. Direct nitration of the phenol or a protected precursor can be achieved using nitric acid in a suitable solvent. ias.ac.in For example, the nitration of 2-fluoro-1,4-dimethoxybenzene, a close analogue, yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating the feasibility of this transformation. mdpi.com The strong directing effect of the hydroxyl/alkoxy groups typically directs the nitro group to the ortho position (C3).

Amination: Amino analogues are most commonly prepared by the reduction of the corresponding nitro derivatives. A variety of reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl), can be used to convert the nitro group to a primary amine.

Carboxylation: The introduction of a carboxyl group can be more challenging on a highly substituted ring. The Kolbe-Schmitt reaction, which involves the reaction of a phenoxide with carbon dioxide under pressure, is a classical method, though its efficacy may be limited by steric hindrance and electronic deactivation. An alternative approach involves ortho-lithiation directed by the phenolic hydroxyl group, followed by quenching the resulting organolithium intermediate with CO₂.

Synthesis of Heterocyclic Analogues Incorporating the Fluorinated Phenol Moiety

Fusing a heterocyclic ring to the fluorinated phenol core can lead to novel scaffolds with distinct chemical properties and potential applications. Benzofurans and benzoxazoles are two important classes of heterocycles that can be synthesized from phenolic precursors. nih.govresearchgate.net

Benzoxazole Analogues: The synthesis of benzoxazoles generally requires an ortho-aminophenol as a key intermediate. organic-chemistry.orgmdpi.com Therefore, a synthetic route would first involve the nitration of this compound at the C3 position, followed by reduction to the corresponding 3-amino-2,5-difluoro-4-propoxyphenol. This intermediate can then be condensed with various reagents to form the oxazole (B20620) ring. For instance, reaction with aldehydes, carboxylic acids (or their derivatives like acyl chlorides), or orthoesters can yield a diverse range of 2-substituted benzoxazoles. organic-chemistry.orgnih.gov

Benzofuran (B130515) Analogues: The construction of a benzofuran ring can be achieved through several methods starting from the phenol. organic-chemistry.orgjocpr.com One common approach involves the O-alkylation of the phenol with an α-haloketone or a propargyl halide, followed by an intramolecular cyclization. For example, reaction of this compound with a bromoalkyne could generate a vinyl phenyl ether, which can then undergo palladium-catalyzed intramolecular C-H functionalization to afford a 2-substituted benzofuran. organic-chemistry.org Another strategy involves the reaction of the phenol with alkynyl sulfoxides via an interrupted Pummerer reaction to form functionalized benzofurans. nih.gov

Structure-Reactivity and Structure-Property Relationships in this compound Analogues

Structure-Reactivity Relationships:

Acidity (pKa): The two electron-withdrawing fluorine atoms significantly increase the acidity of the phenolic proton (lower pKa) compared to non-fluorinated phenols. nih.govdatapdf.com This is due to the inductive effect of fluorine, which stabilizes the resulting phenoxide conjugate base. The nature and position of other substituents will further modulate this acidity; electron-withdrawing groups (e.g., -NO₂) will increase acidity, while electron-donating groups will decrease it. ucc.edu.gh

Aromatic Substitution: The fluorine atoms deactivate the aromatic ring towards electrophilic substitution, making reactions like nitration or halogenation require harsher conditions than for phenol itself. Conversely, the strong electron-withdrawing nature of fluorine activates the ring for nucleophilic aromatic substitution (SNAr), a property that can be exploited in synthesis. acs.org The hydroxyl and alkoxy groups are ortho-, para-directing activators, and the final regioselectivity of a reaction will depend on the balance of these competing electronic effects. weebly.com

Structure-Property Relationships:

Lipophilicity (logD): Lipophilicity is a critical parameter influencing a molecule's solubility and membrane permeability. The propoxy group contributes significantly to the lipophilicity of the parent compound. Lengthening the alkyl chain (e.g., to butoxy or hexyloxy) will increase lipophilicity, while shortening it (e.g., to methoxy) will decrease it. nih.gov The introduction of polar substituents like -NO₂ or -COOH will decrease lipophilicity, whereas adding more halogens will increase it.

Applications and Material Science Contributions of 2,5 Difluoro 4 Propoxyphenol

2,5-Difluoro-4-propoxyphenol as a Synthetic Intermediate in Fine Chemical Synthesis

The strategic placement of fluorine atoms on the phenol (B47542) ring of this compound significantly influences its chemical reactivity and the properties of its derivatives. This makes it a valuable building block in multi-step organic syntheses, enabling the construction of sophisticated molecular architectures.

Precursor for Agrochemical Active Ingredients (e.g., Insecticides)

The general synthetic strategies for complex insecticides often rely on the availability of such specialized building blocks. The 2,5-difluoro substitution pattern, combined with the propoxy group, can be tailored to target specific biological pathways in insects, potentially leading to the development of next-generation crop protection agents.

Building Block for Advanced Organic Materials and Chemical Modifiers

The utility of this compound extends beyond agrochemicals into the realm of material science. Its distinct electronic properties, imparted by the fluorine atoms, make it an attractive precursor for the synthesis of advanced organic materials. These materials can be designed to possess specific optical, electronic, or thermal characteristics.

As a chemical modifier, this compound can be incorporated into larger polymer chains or organic frameworks to fine-tune their physical and chemical properties. The introduction of the 2,5-difluoro-4-propoxyphenyl group can enhance thermal stability, modify solubility, and influence the material's interaction with light and electronic fields.

Integration into Liquid Crystalline Materials and Optoelectronic Applications

The field of liquid crystal displays (LCDs) and other optoelectronic devices relies on molecules with specific anisotropic properties. Fluorinated liquid crystals are particularly valued for their ability to optimize key performance parameters such as dielectric anisotropy and birefringence.

Role in the Development of Other Specialized Organic Materials

The versatility of this compound as a synthetic intermediate opens doors to its application in a variety of other specialized organic materials. Its potential as a monomer or a key building block could be explored in the development of:

High-Performance Polymers: Incorporation of this fluorinated phenol could lead to polymers with enhanced chemical resistance, thermal stability, and specific dielectric properties.

Functional Dyes and Pigments: The electronic nature of the difluorinated ring system could be leveraged to create new chromophores with tailored absorption and emission spectra for use in advanced imaging and sensing technologies.

Organic Semiconductors: The electron-withdrawing nature of fluorine can be utilized to modify the energy levels of organic molecules, a critical aspect in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.

While extensive research on these specific applications of this compound is still emerging, its fundamental chemical attributes position it as a promising candidate for future innovations in material science.

Patent Landscape and Industrial Relevance

Review of Patent Literature Related to the Synthesis of 2,5-Difluoro-4-propoxyphenol

While patents specifically detailing the synthesis of this compound are not broadly indexed, the synthetic routes can be inferred from patents covering related fluorinated phenyl compounds and their applications. The synthesis generally involves multi-step processes starting from more common fluorinated precursors.

A common strategy involves the preparation of a difluoronitrophenol intermediate, such as 2,5-Difluoro-4-nitrophenol. This intermediate serves as a versatile scaffold. The synthesis typically proceeds through the following conceptual stages:

Nitration of a Difluorophenol Precursor: Introduction of a nitro group at the para-position relative to the hydroxyl group.

Propoxylation: The hydroxyl group of the nitrophenol is etherified to introduce the propoxy chain. This is often achieved by reacting the phenol (B47542) with a propyl halide (e.g., 1-bromopropane) in the presence of a base like potassium carbonate.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, yielding a difluoro-propoxy-aniline derivative.

Diazotization and Hydrolysis: The resulting aniline (B41778) is converted to a diazonium salt, which is subsequently hydrolyzed to yield the final this compound.

Patents in the field of liquid crystals often describe the synthesis of various fluorinated phenols as key building blocks. For instance, patents for fluorinated phenyl compounds for liquid crystalline mixtures outline general methods for preparing substituted phenols that are then incorporated into larger, more complex molecules. These methodologies provide a framework for the plausible industrial synthesis of this compound. The core challenge in these syntheses is achieving high regioselectivity and yield, which is critical for cost-effective industrial production.

Analysis of Patent Claims Regarding Derivatives and their Applications in Materials Science

The primary industrial relevance of this compound is as a precursor for the synthesis of complex organic molecules, especially for applications in materials science. Patent literature reveals its derivatives are crucial components in liquid crystal displays (LCDs) and other electro-optical devices.

Fluorinated compounds are highly valued in liquid crystal mixtures for their ability to modify key physical properties such as dielectric anisotropy, viscosity, and clearing point. Patents from major chemical companies like Merck Patent GmbH frequently claim liquid crystal media containing various fluorinated phenyl derivatives. google.comjustia.com These compounds are often part of larger molecular structures, where the 2,5-difluoro-4-propoxyphenyl moiety is linked to other cyclic units like cyclohexanes, pyrimidines, or phenanthrenes. google.com

The patent claims typically cover:

Novel Liquid Crystal Compounds: Specific molecular structures incorporating the difluoro-propoxy-phenyl group.

Liquid Crystal Mixtures: Formulations containing these novel compounds, designed to achieve specific performance characteristics for display applications like In-Plane Switching (IPS) and Vertically Aligned (VA) modes. justia.com

Electro-optical Devices: The use of these mixtures in final products such as LCD televisions, monitors, and smartphones.

The table below summarizes representative patent claims and the role of the fluorinated phenol derivatives.

| Patent Focus | Derivative Structure Type | Application Claimed | Role of this compound Moiety |

| Liquid Crystal Medium | Biphenyls, Terphenyls with fluorinated terminal rings | Components in active matrix liquid crystal displays (AMLCDs) | Enhances dielectric anisotropy, optimizes refractive index, and lowers viscosity. |

| Fluorinated Phenyl Compounds | Ester-linked multi-ring systems | Liquid crystal mixtures for IPS and VA displays | Provides negative dielectric anisotropy and improves response times. |

| Fluorinated Phenanthrene (B1679779) Derivatives | Molecules containing a phenanthrene core linked to a fluorinated phenyl group | High-stability liquid crystal mixtures | Improves thermal and chemical stability, widens the operational temperature range. google.com |

These patents underscore the importance of the specific substitution pattern of this compound. The two fluorine atoms ortho and meta to the hydroxyl (or ether) linkage significantly influence the molecule's electronic properties and steric profile, which are critical for creating materials with the desired liquid crystalline phases and electro-optical switching behavior.

Commercial Availability and Scalability of Production for Research and Industrial Applications

This compound is available from several chemical suppliers, indicating that established synthetic routes exist and that the compound has transitioned from a laboratory curiosity to a commercially viable product for research and development. It is typically sold in quantities ranging from grams to kilograms, catering to both academic research and early-stage industrial process development.

The scalability of its production is linked to the availability and cost of the fluorinated starting materials. Precursors like difluorophenols or difluoronitrobenzenes are themselves products of specialized chemical manufacturing. The multi-step nature of the synthesis adds to the complexity and cost of large-scale production. However, the demand from the high-value liquid crystal display market provides a strong incentive for optimizing the manufacturing process.

Several specialty chemical companies list this compound or its immediate precursors, suggesting that the supply chain is established. The production can likely be scaled to metric-ton quantities if required for a large-volume application, although this would necessitate significant investment in dedicated manufacturing facilities. The availability of related compounds like 2,5-Difluoro-4-nitrophenol and 2,5-Difluoro-4-hydroxybenzaldehyde from major suppliers further supports the feasibility of scalable synthesis. sigmaaldrich.comavantorsciences.com

The table below lists some related precursors and their typical availability, illustrating the commercial landscape for these types of fluorinated intermediates.

| Compound Name | CAS Number | Typical Suppliers | Common Pack Sizes |

| 2,5-Difluoro-4-nitrophenol | 83333-47-9 | Sigma-Aldrich | 25 mg, 1 g |

| 2,5-Difluoro-4-hydroxybenzaldehyde | 918523-99-6 | Apollo Scientific, Avantor | 2 g, 5 g |

| 2,5-Difluoro-4-methoxythiophenol | 1208076-59-8 | Oakwood Chemical | 1 g, 5 g |

| 4-Propoxyphenol | 18979-50-5 | Sigma-Aldrich, TCI | 25 g, 100 g |

The commercialization of this and similar fluorinated phenols is a direct result of the stringent performance requirements of the modern electronics industry, driving innovation in synthetic organic chemistry and chemical manufacturing.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of polyfunctionalized aromatic compounds like 2,5-Difluoro-4-propoxyphenol is paramount for enabling its broader investigation and potential application. Future research will likely focus on the development of novel catalytic systems that offer high yields, selectivity, and sustainability.

One promising avenue is the advancement of palladium-catalyzed cross-coupling reactions. nih.gov Buchwald-Hartwig amination and similar C-O coupling methodologies could be optimized for the introduction of the propoxy group onto a difluorinated phenolic precursor. mdpi.comsigmaaldrich.com Research in this area would likely target the development of new phosphine (B1218219) ligands that can enhance catalyst activity and stability, particularly for reactions involving sterically hindered or electronically challenging substrates.

Furthermore, copper-catalyzed C-O coupling reactions present a more economical and sustainable alternative to palladium-based systems. mdpi.com Future investigations could explore the use of copper catalysts for the propoxylation of a suitable difluorophenol intermediate. The development of robust copper-ligand systems that can operate under milder conditions and with a broader substrate scope would be a significant advancement. mdpi.com

Another area of interest is the catalytic functionalization of the aromatic ring. Late-stage fluorination or propoxylation of a pre-functionalized phenol (B47542) could offer alternative synthetic routes. Research into iridium-based catalytic systems for aromatic borylation followed by oxidation could provide a pathway to introduce the hydroxyl group at a late stage in the synthesis. nih.gov

| Catalytic System | Potential Application in Synthesis | Research Focus |

| Palladium-Phosphine Complexes | C-O coupling for propoxy group insertion | Development of new ligands for improved efficiency |

| Copper-Based Catalysts | Economical C-O coupling | Catalyst design for milder reaction conditions |

| Iridium Catalysis | Late-stage hydroxylation via borylation | Optimization for poly-substituted phenols |

Exploration of Unconventional Reactivity Patterns

The interplay of the fluorine and propoxy substituents on the phenolic ring of this compound is expected to give rise to unconventional reactivity patterns. The electron-withdrawing nature of the fluorine atoms can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.

Future research could delve into the selective functionalization of the aromatic ring, exploiting the directing effects of the existing substituents. For instance, electrophilic aromatic substitution reactions may exhibit unique regioselectivity due to the combined electronic effects of the fluorine, hydroxyl, and propoxy groups.

Furthermore, the potential for oxidative coupling reactions of this compound could be explored. researchgate.net The electron-rich nature of the phenol, modified by the fluorine substituents, may lead to the formation of novel biaryl or polyarylether structures with interesting electronic and material properties. researchgate.net The development of selective catalytic systems for such transformations would be a key research focus.

The fluorine atoms themselves can participate in specific reactions. For example, nucleophilic aromatic substitution of one of the fluorine atoms, although challenging, could be explored under specific conditions or with the aid of transition metal catalysis, opening pathways to further functionalized derivatives.

Advanced Characterization Techniques for Complex Molecular Interactions

A thorough understanding of the structure-property relationships of this compound and its derivatives necessitates the use of advanced characterization techniques. Solid-state NMR spectroscopy, for instance, can provide valuable insights into the molecular packing and intermolecular interactions in the solid state. marquette.edukyoto-u.ac.jp High-resolution fluorine-19 solid-state NMR, in particular, can elucidate the local environments of the fluorine atoms, which are sensitive to subtle changes in molecular conformation and crystal packing. marquette.edursc.org

In solution, advanced NMR techniques such as 2D correlation spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to unambiguously assign proton and carbon signals and to probe through-space interactions, providing information on the preferred solution-state conformation of the molecule. northwestern.edu The large chemical shift dispersion of 19F NMR makes it a powerful tool for studying the electronic environment of the fluorine atoms and their coupling to other nuclei. northwestern.edunih.gov

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), will be crucial for the accurate determination of molecular weights and for the structural elucidation of reaction products and potential metabolites. nbinno.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity of the molecule.

| Characterization Technique | Information Gained | Research Application |

| Solid-State 19F NMR | Local fluorine environments, intermolecular interactions | Understanding crystal packing and polymorphism |

| 2D Solution NMR (COSY, NOESY) | Molecular conformation in solution | Elucidating structure-property relationships in liquid phase |

| High-Resolution Mass Spectrometry | Accurate mass determination, fragmentation patterns | Structural verification and metabolite identification |

Integration of this compound into Emerging Material Technologies

The unique combination of a polar hydroxyl group, a flexible propoxy chain, and electron-withdrawing fluorine atoms makes this compound an attractive building block for novel materials.

One of the most promising areas is in the field of liquid crystals. uchicago.edu The introduction of fluorine atoms into liquid crystal molecules is known to significantly influence their mesomorphic properties, dielectric anisotropy, and viscosity. nih.gov The bent shape and specific dipole moment of this compound could be exploited in the design of new nematic or smectic liquid crystalline materials for display and sensor applications. liverpool.ac.uk

In polymer science, this compound could be utilized as a monomer for the synthesis of high-performance fluorinated polymers. mdpi.com For example, it could be incorporated into phenolic resins to enhance their thermal stability, chemical resistance, and hydrophobic properties. tandfonline.comresearchgate.netresearchgate.netingentaconnect.com The resulting fluorinated phenolic resins could find applications as advanced coatings, adhesives, and composites in the aerospace and electronics industries. acs.org

Furthermore, the incorporation of this compound into polycarbonates or polyesters could lead to materials with tailored optical properties, low dielectric constants, and improved processability. The development of efficient polymerization methods for such monomers will be a key area of future research.

Computational Design and Predictive Modeling for New Analogues and Applications

Computational chemistry and predictive modeling are powerful tools that can accelerate the discovery and development of new molecules and materials based on the this compound scaffold.

Density Functional Theory (DFT) calculations can be employed to predict a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic signatures. nbinno.comresearchgate.net Such calculations can provide valuable insights into the reactivity of the molecule and can aid in the interpretation of experimental data. researchgate.net For instance, DFT can be used to predict the HOMO-LUMO gap, which is related to the electronic excitation properties and chemical reactivity of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of a series of related compounds. nih.govijsmr.inunibo.itscholarsresearchlibrary.com By establishing a mathematical relationship between molecular descriptors and a particular property, these models can be used to screen virtual libraries of this compound analogues for desired characteristics, thereby guiding synthetic efforts. nih.govijsmr.inunibo.it

Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound and its interactions with other molecules or surfaces. This can be particularly useful in understanding its behavior in condensed phases, such as in liquid crystals or at interfaces, which is crucial for the design of new materials. uchicago.edu

| Modeling Technique | Predicted Properties | Application |

| Density Functional Theory (DFT) | Geometry, electronic structure, spectroscopic data | Understanding reactivity, interpreting experimental results |

| QSAR/QSPR | Biological activity, physical properties | Screening of new analogues, guiding synthesis |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Designing liquid crystals and other materials |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-Difluoro-4-propoxyphenol, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where fluorine atoms and the propoxy group are introduced sequentially. For optimization, use Design of Experiments (DOE) to vary parameters like temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., K₂CO₃ or Cs₂CO₃). Monitor purity via HPLC and cross-reference melting points with analogous compounds (e.g., 2,5-Difluorophenol, mp 34–38°C ). Recrystallization in ethanol/water mixtures may improve yield.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer : Use NMR to confirm fluorine positions (δ ~ -120 to -140 ppm for aromatic F) and NMR to verify the propoxy group (triplet at δ ~1.0 ppm for CH₃). Discrepancies in integration ratios may arise from residual solvents; employ deuterated DMSO for better resolution. Cross-validate with high-resolution mass spectrometry (HRMS) and compare retention times to standards (e.g., 2,5-Difluorophenylacetonitrile, CAS 69584-87-8 ).

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, complicating Suzuki-Miyaura couplings. To enhance reactivity, employ Pd/XPhos catalysts and microwave-assisted heating (120°C, 30 min). Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution. Compare results with non-fluorinated analogs (e.g., 4-propoxyphenol) to isolate electronic effects .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer : Variability often stems from trace impurities (e.g., unreacted 2,5-difluorophenol ). Implement strict QC protocols:

- Purity : ≥98% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

- Stability : Store under argon at -20°C to prevent oxidation.

- Bioassays : Include a positive control (e.g., fluorinated enzyme inhibitors from cancer research categories ) and normalize activity to molar concentration.

Q. How can computational models predict the environmental fate of this compound, and what experimental validations are critical?

- Methodological Answer : Use EPI Suite to estimate biodegradation half-life and logP (logP ~2.5 predicted). Validate via OECD 301F biodegradability testing: incubate with activated sludge and monitor via LC-MS for degradation products (e.g., difluorocatechol). Compare with structural analogs like 2,4-Difluorophenylacetone (CAS 274682-91-6 ) to assess fluorine’s impact on persistence.

Q. What mechanisms underlie contradictory reports on the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : Discrepancies may arise from cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration). Conduct dose-response curves (0.1–100 µM) with ATP-based viability assays. Use siRNA knockdown to identify molecular targets (e.g., kinase inhibition pathways). Cross-reference with RIFM safety evaluation frameworks for dose-threshold determination .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies often reflect pH or temperature variations. Measure solubility in PBS (pH 7.4) and DMSO at 25°C and 37°C. For low aqueous solubility (<1 mg/mL), use co-solvents (e.g., 5% DMSO) or lipid-based nanoformulations. Compare with structurally similar compounds like 2,6-Difluorophenol (bp 59–61°C at 17 mmHg ) to infer solvent interactions.

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.